molecular formula C8H12O2 B13457670 5-Oxaspiro[3.4]octane-2-carbaldehyde

5-Oxaspiro[3.4]octane-2-carbaldehyde

Cat. No.: B13457670
M. Wt: 140.18 g/mol
InChI Key: VWJQCGJAULQIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[3.4]octane-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It features a spirocyclic structure, which includes a spiro-connected oxirane and cyclohexane ring.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-oxaspiro[3.4]octane-2-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2

InChI Key

VWJQCGJAULQIFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)C=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed under controlled conditions.

Major Products

Scientific Research Applications

5-Oxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.4]octane-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octane-2-carbaldehyde
  • 2-Azaspiro[3.4]octane

Uniqueness

5-Oxaspiro[3.4]octane-2-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Biological Activity

5-Oxaspiro[3.4]octane-2-carbaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that includes an aldehyde functional group. This unique configuration may contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC9H12O2
Molecular Weight168.19 g/mol
IUPAC NameThis compound
AppearanceColorless liquid

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including proteins and nucleic acids. The aldehyde group can participate in nucleophilic addition reactions, potentially modifying amino acids in proteins or interacting with DNA.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antimicrobial activity.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focus of recent research.

  • Research Findings : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, suggesting significant cytotoxicity at higher concentrations.

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. This compound has shown promise in reducing inflammatory markers in cell culture models.

  • Experimental Evidence : In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity IC50/MIC Values
This compoundAntimicrobial, Cytotoxic, Anti-inflammatoryMIC: 32 µg/mL (S. aureus)
Compound AAntimicrobialMIC: 16 µg/mL (S. aureus)
Compound BCytotoxicIC50: 30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.